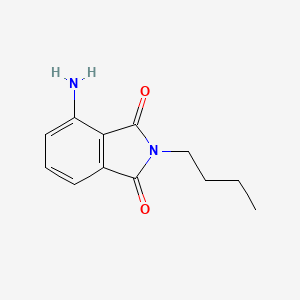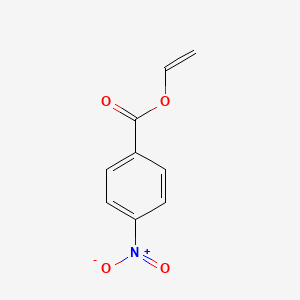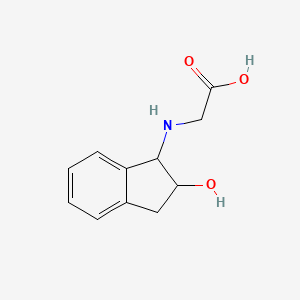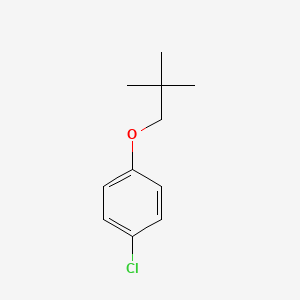
1-Chloro-4-(2,2-dimethylpropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(2,2-dimethylpropoxy)benzene is an organic compound with the molecular formula C11H15ClO It is a derivative of benzene, where a chlorine atom is substituted at the first position and a 2,2-dimethylpropoxy group is substituted at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2,2-dimethylpropoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with 2,2-dimethylpropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(2,2-dimethylpropoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-(2,2-dimethylpropoxy)phenol.
Oxidation: The compound can be oxidized using reagents like potassium permanganate, resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into 1-chloro-4-(2,2-dimethylpropoxy)cyclohexane using hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Nucleophilic Substitution: 4-(2,2-dimethylpropoxy)phenol.
Oxidation: 4-(2,2-dimethylpropoxy)benzoic acid.
Reduction: 1-chloro-4-(2,2-dimethylpropoxy)cyclohexane.
Aplicaciones Científicas De Investigación
1-Chloro-4-(2,2-dimethylpropoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-(2,2-dimethylpropoxy)benzene involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atom and the steric hindrance provided by the 2,2-dimethylpropoxy group.
Comparación Con Compuestos Similares
1-Chloro-4-(1,1-dimethylpropoxy)benzene: Similar in structure but with a different alkoxy group.
1-Chloro-4-(2,2-dimethylbutoxy)benzene: Another derivative with a longer alkoxy chain.
1-Chloro-4-(2,2-dimethylpentoxy)benzene: Features an even longer alkoxy chain.
Uniqueness: 1-Chloro-4-(2,2-dimethylpropoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the 2,2-dimethylpropoxy group provides steric hindrance, affecting the compound’s reactivity in various chemical reactions.
Propiedades
Número CAS |
2180-28-1 |
|---|---|
Fórmula molecular |
C11H15ClO |
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
1-chloro-4-(2,2-dimethylpropoxy)benzene |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 |
Clave InChI |
AHWFSQRFJJHPJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)
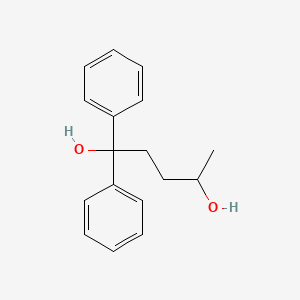

![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)

![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
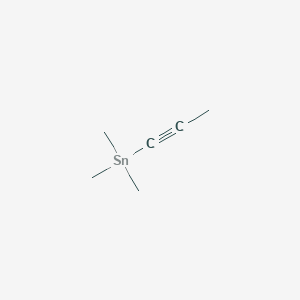

![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
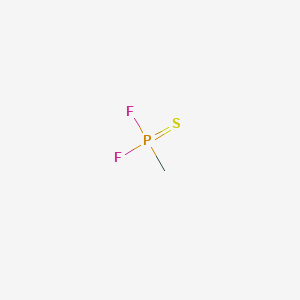
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
